2'-Deoxy-5'-O-DMT-N2-ethylguanosine 3'-CE phosphoramidite
Overview
Description
2’-Deoxy-5’-O-DMT-N2-ethylguanosine 3’-CE phosphoramidite is a novel nucleoside analogue . It is a nucleotide analog with potent antiviral and anticancer activities . This compound has been shown to be an activator of deoxyribonucleosides and ribonucleosides, which may lead to the activation of their respective polymerases .
Molecular Structure Analysis
The molecular formula of 2’-Deoxy-5’-O-DMT-N2-ethylguanosine 3’-CE phosphoramidite is C42H52N7O7P . The structure includes a deoxyribose sugar, a guanine base, and a phosphoramidite linker group .Chemical Reactions Analysis
The compound is used as a building block for the synthesis of modified oligonucleotides . With precise conjugation of N2-ethylguanosine and DMT protection on the 5’-end, this phosphoramidite aids in the modification of RNA .Scientific Research Applications
-
Synthesis of Modified Oligonucleotides
- Summary of the Application : This compound acts as a building block for the synthesis of modified oligonucleotides .
- Methods of Application : The precise conjugation of N2-ethylguanosine and DMT protection on the 5’-end of this phosphoramidite aids in the modification of RNA .
- Results or Outcomes : This leads to targeted drug delivery and treatment of diseases like cancer and viral infections .
-
Antiviral and Anticancer Activities
- Summary of the Application : It is a nucleotide analog with potent antiviral and anticancer activities .
- Methods of Application : This compound has been shown to be an activator of deoxyribonucleosides and ribonucleosides, which may lead to the activation of their respective polymerases .
- Results or Outcomes : The compound has high purity, quality, and stability, as well as being inexpensive .
Future Directions
properties
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(ethylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H52N7O7P/c1-8-44-41-46-39-38(40(50)47-41)45-27-48(39)37-25-35(56-57(54-24-12-23-43)49(28(2)3)29(4)5)36(55-37)26-53-42(30-13-10-9-11-14-30,31-15-19-33(51-6)20-16-31)32-17-21-34(52-7)22-18-32/h9-11,13-22,27-29,35-37H,8,12,24-26H2,1-7H3,(H2,44,46,47,50)/t35-,36+,37+,57?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYFUQAJFTZKDA-VTMKYEHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52N7O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxy-5'-O-DMT-N2-ethylguanosine 3'-CE phosphoramidite |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.